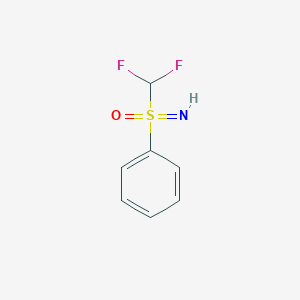

S-(二氟甲基)-S-苯基亚砜

描述

Synthesis Analysis

The synthesis of cyclic sulfoximines, including derivatives of S-(Difluoromethyl)-S-phenylsulfoximine, has been achieved through stereoselective [3+2] cycloaddition between N-tert-butanesulfinyl imines and arynes. This process is facilitated significantly by the difluoro(phenylsulfonyl)methyl group, which not only aids in the cycloaddition reaction but can also be removed or substituted, allowing for the transformation of the difluorinated cyclic sulfoximines into cyclic sulfinamides (Ye et al., 2014).

Molecular Structure Analysis

The molecular structure of S-(Difluoromethyl)-S-phenylsulfoximine and its analogs has been elucidated through X-ray crystallography and ab initio calculations. These studies reveal the stability of certain isomers and provide insights into the coordination geometry and bond lengths, which are crucial for understanding the reactivity and properties of these compounds (Müller et al., 1996).

Chemical Reactions and Properties

S-(Difluoromethyl)-S-phenylsulfoximine serves as a versatile reagent for difluoromethylation reactions, transferring the CF2H group to various nucleophiles. This reactivity is facilitated by a difluorocarbene mechanism, highlighting the compound's utility in introducing difluoromethyl groups across a range of substrates (Zhang, Wang, & Hu, 2009).

Physical Properties Analysis

The physical properties of S-(Difluoromethyl)-S-phenylsulfoximine and related compounds are characterized by their stability under various conditions. For instance, S-((phenylsulfonyl)difluoromethyl)thiophenium salts, which share similar functional groups, exhibit remarkable stability and reactivity, demonstrating the potential of S-(Difluoromethyl)-S-phenylsulfoximine in diverse chemical settings (Wang et al., 2014).

Chemical Properties Analysis

The chemical properties of S-(Difluoromethyl)-S-phenylsulfoximine derivatives are significantly influenced by their molecular structure. For example, their ability to undergo lithiation and subsequent reactions with various electrophiles underscores their utility in organic synthesis, offering pathways to complex molecular architectures with high selectivity and efficiency (Levacher et al., 1999).

科学研究应用

亲电二氟甲基化试剂

S-(Difluoromethyl)-S-苯基亚砜,又称N-[(Difluoromethyl)oxidophenyl‐λ4‐sulfanylidene]-4-甲基苯磺酰胺,主要用作硫、氮、氧和碳亲核试剂的亲电二氟甲基化试剂。该化合物与碱和还原金属具有很高的反应性,通常在无水、中性条件下储存。通常通过铜催化的氧化亚胺化反应制备,从二氟甲基苯基亚砜制备而成(Hu & Zhang, 2011)。

亲核试剂的二氟甲基化试剂

该化合物被确定为一种新颖高效的二氟甲基化试剂,能够将CF2H基团转移给S、N和C-亲核试剂。氘标记实验表明这些二氟甲基化反应中涉及二氟卡宾机制(Zhang, Wang, & Hu, 2009)。

对映异构盐的合成和分离

S-(Difluoromethyl)-S-苯基亚砜已被用于对映异构盐的合成和分离。例如,可以使用松节酸催化对映异构盐进行分离,产生具有高对映纯度的对映异构体(Brandt & Gais, 1997)。

锂化和螯合研究

研究还集中在该化合物衍生物的锂化和螯合性质上。例如,已研究了N,S,S-三甲基亚砜及其单锂化异构体,揭示出LiCSN四元螯合体是最稳定的异构体,对这些化合物的晶体结构和键合性质有重要见解(Müller, Spingler, Zehnder, & Batra, 1996)。

在立体选择性合成中的应用

该化合物在立体选择性合成过程中起到了关键作用。例如,它已被用于无环烯丙基亚砜与丁基铜的区域和对映选择性取代反应,导致手性烯烃的形成。这一过程以其高的γ-选择性和根据双键构型和取代基而变化的对映选择性而闻名(Scommoda, Gais, Bosshammer, & Raabe, 1996)。

光催化和亲电应用

此外,S-(Difluoromethyl)-S-苯基亚砜在光催化过程和作为亲电二氟甲基化试剂中发现了应用。它已被用于二氟甲基醇的合成和各种氟化过程中,展示了其在有机合成中的多功能性和高效性(Prakash, Zhang, Wang, Ni, & Olah, 2011)。

未来方向

属性

IUPAC Name |

difluoromethyl-imino-oxo-phenyl-λ6-sulfane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2NOS/c8-7(9)12(10,11)6-4-2-1-3-5-6/h1-5,7,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVTMRPQANBHQPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=N)(=O)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

S-(Difluoromethyl)-S-phenylsulfoximine | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-[4-(trifluoromethoxy)phenyl]acetonitrile](/img/structure/B2495172.png)

![tert-butyl N-[(3S,6S)-6-(hydroxymethyl)oxan-3-yl]carbamate](/img/structure/B2495173.png)

![4-[4-(3,4-Dichlorobenzyl)piperazin-1-yl]-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2495177.png)

![5a,6,8,8a-tetrahydro-10H-thieno[3,2-d]thieno[3',4':4,5][1,3]thiazolo[3,2-a]pyrimidin-10-one 7,7-dioxide](/img/structure/B2495181.png)

![N-(4-chloro-2-(trifluoromethyl)phenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2495188.png)

![1'-Ethyl-7-methoxy-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2495191.png)

![1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2495193.png)